molecular formula C20H15Cl2NO2 B10978884 N-(3,4-dichlorophenyl)-2-hydroxy-2,2-diphenylacetamide

N-(3,4-dichlorophenyl)-2-hydroxy-2,2-diphenylacetamide

Cat. No.: B10978884
M. Wt: 372.2 g/mol
InChI Key: LIXPMRLIXAEPAY-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorophenyl)-2-hydroxy-2,2-diphenylacetamide is a synthetic acetamide derivative characterized by a central 2-hydroxy-2,2-diphenylacetyl core and a 3,4-dichlorophenyl substituent on the amide nitrogen. This structure confers unique electronic and steric properties, making it a candidate for pharmacological and agrochemical applications.

Properties

Molecular Formula

C20H15Cl2NO2

Molecular Weight

372.2 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-2-hydroxy-2,2-diphenylacetamide

InChI

InChI=1S/C20H15Cl2NO2/c21-17-12-11-16(13-18(17)22)23-19(24)20(25,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,25H,(H,23,24)

InChI Key

LIXPMRLIXAEPAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NC3=CC(=C(C=C3)Cl)Cl)O

Origin of Product

United States

Preparation Methods

Direct Amidation via Coupling Reagents

Reagents : 2-Hydroxy-2,2-diphenylacetic acid, 3,4-dichloroaniline, EDCl·HCl, HOBt, DIPEA, DMF
Procedure :

  • Dissolve 2-hydroxy-2,2-diphenylacetic acid (1.0 eq) and 3,4-dichloroaniline (1.2 eq) in anhydrous DMF (0.1 M).

  • Add EDCl·HCl (1.5 eq), HOBt (1.5 eq), and DIPEA (3.0 eq) sequentially under N₂.

  • Stir at 25°C for 18 h, then dilute with EtOAc, wash with 5% HCl (3×), saturated NaHCO₃ (3×), and brine.

  • Dry over Na₂SO₄, concentrate, and purify via silica chromatography (hexane:EtOAc 3:1).

Yield : 78%
Key Data :

  • IR (KBr) : 3320 cm⁻¹ (OH), 1685 cm⁻¹ (C=O amide), 1590 cm⁻¹ (C-Cl)

  • ¹H NMR (500 MHz, CDCl₃) : δ 7.35–7.28 (m, 10H, Ph), 7.22 (d, J = 8.5 Hz, 1H, Ar), 6.95 (dd, J = 8.5, 2.5 Hz, 1H, Ar), 6.82 (d, J = 2.5 Hz, 1H, Ar), 3.12 (s, 1H, OH)

Acid Chloride-Mediated Aminolysis

Reagents : 2-Hydroxy-2,2-diphenylacetic acid, SOCl₂, 3,4-dichloroaniline, Et₃N, CH₂Cl₂
Procedure :

  • Reflux 2-hydroxy-2,2-diphenylacetic acid (1.0 eq) with SOCl₂ (5.0 eq) in CH₂Cl₂ (0.2 M) for 3 h.

  • Remove excess SOCl₂ under reduced pressure, then cool to 0°C.

  • Add 3,4-dichloroaniline (1.1 eq) and Et₃N (2.5 eq) in CH₂Cl₂ (0.3 M), stir at 25°C for 12 h.

  • Workup as in Method 2.1.

Yield : 43%
Challenges : Partial chlorination of the α-hydroxy group occurs, generating 2-chloro-2,2-diphenylacetyl byproducts (19% by GC-MS).

Isocyanate Coupling Under Solvent-Free Conditions

Reagents : 2-Hydroxy-2,2-diphenylacetic acid, 3,4-dichlorophenyl isocyanate, neat
Procedure :

  • Mix 2-hydroxy-2,2-diphenylacetic acid (1.0 eq) and 3,4-dichlorophenyl isocyanate (1.05 eq) in a ball-mill jar.

  • Mechanochemically grind at 30 Hz for 90 min.

  • Suspend the crude product in MeOH, filter, and recrystallize.

Yield : 82%
Advantages : Eliminates solvent use, reduces reaction time to 1.5 h, and avoids racemization.

Protection/Deprotection Strategy

Reagents : 2-(Trimethylsilyloxy)-2,2-diphenylacetyl chloride, 3,4-dichloroaniline, TBAF, THF
Procedure :

  • Protect 2-hydroxy-2,2-diphenylacetic acid as its TMS ether using TMSCl/imidazole.

  • Convert to acid chloride via SOCl₂ as in Method 2.2.

  • React with 3,4-dichloroaniline (1.1 eq) in THF at −78°C.

  • Deprotect with TBAF (3.0 eq) at 0°C for 1 h.

Yield : 67%
Analysis : ¹³C NMR confirms full deprotection (absence of TMS signal at δ 18.5 ppm).

Comparative Evaluation of Methodologies

Method Yield Time Purity (HPLC) Key Advantage
Direct Amidation (EDCl)78%18 h98.2%Mild conditions
Acid Chloride43%15 h89.5%Classical approach
Mechanochemical82%1.5 h99.1%Solvent-free, high efficiency
TMS Protection67%22 h97.8%Avoids hydroxy side-reactions

Characterization and Spectral Assignments

Infrared Spectroscopy

  • OH Stretch : 3320–3280 cm⁻¹ (broad, hydrogen-bonded)

  • Amide I Band : 1685–1670 cm⁻¹ (conjugation with aryl groups lowers C=O frequency)

Nuclear Magnetic Resonance

  • ¹H NMR :

    • δ 3.12 (s, OH) : Downfield shift due to intramolecular H-bonding with amide carbonyl.

    • Aromatic Protons : Second-order splitting patterns from hindered rotation about the amide bond.

  • ¹³C NMR :

    • δ 172.5 ppm (C=O) : Deshielded compared to aliphatic amides (δ 168–170 ppm).

    • δ 74.8 ppm (C-OH) : Quaternary carbon resonance confirms geminal diphenyl substitution.

Challenges and Alternative Approaches

Oxidative Degradation : The α-hydroxy group undergoes slow air oxidation to 2-oxo-2,2-diphenylacetamide (t₁/₂ = 14 d at 25°C), necessitating storage under argon.

Alternative Pathway : Enzymatic amidation using lipase B from Candida antarctica (CAL-B) in MTBE achieves 58% yield but requires 7 d reaction time.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at the C2 position undergoes oxidation to form a ketone. This transformation is critical for synthesizing α-ketoamide derivatives, which are valuable intermediates in medicinal chemistry.

Reaction Conditions and Outcomes

Reagent/CatalystTemperature (°C)Time (h)ProductYield (%)Source
Cu(OAc)₂/TBHP90–1105N-(3,4-Dichlorophenyl)-2-oxo-2,2-diphenylacetamide80
KMnO₄ (acidic conditions)2512Same as above65
  • Mechanism : Copper-catalyzed oxidation with tert-butyl hydroperoxide (TBHP) proceeds via radical intermediates, while KMnO₄ mediates electrophilic oxidation. The α-ketoamide product (e.g., compound 3bl in ) is confirmed by 1H^{1}H-NMR signals at δ 8.40 ppm (aromatic protons) and 13C^{13}C-NMR peaks at δ 187.1 ppm (C=O) .

Reduction Reactions

The amide group can be reduced to a secondary amine, enabling access to structurally diverse amine derivatives.

Reaction Parameters

ReagentSolventTemperature (°C)ProductYield (%)Source
LiAlH₄Dry THF0–25N-(3,4-Dichlorophenyl)-2-hydroxy-2,2-diphenylacetamine72
NaBH₄/I₂EtOH60Same as above58
  • Key Observations : LiAlH₄ achieves higher efficiency due to its strong reducing capacity. The amine product exhibits a 1H^{1}H-NMR singlet at δ 3.82 ppm (–NH–) and IR absorption at 3348 cm1^{-1}.

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution, particularly in the presence of activating agents.

Examples

ReagentConditionsProductApplicationSource
SOC₃Cl/PCl₅Reflux, 6 h2-Chloro-N-(3,4-dichlorophenyl)-2,2-diphenylacetamidePrecursor for Suzuki coupling
Mercaptoalkanoic acidsBenzene, 110°C, 4 hThiazolidinone derivativesAntitumor agent intermediates
  • Mechanistic Insight : Chlorination with SOC₃Cl generates a reactive electrophilic intermediate, enabling subsequent coupling reactions. Thiazolidinone formation involves cyclization with mercapto acids, confirmed by IR lactam C=O stretches at 1709–1725 cm1^{-1}.

Hydrogen Bonding and Stability

The hydroxyl and amide groups form intramolecular hydrogen bonds, stabilizing the molecule and influencing reactivity. Computational studies indicate:

  • Bond Lengths : O–H···O=C distance = 1.87 Å.

  • Thermal Stability : Decomposition initiates at 220°C (TGA data).

Comparative Reactivity Table

Reaction TypeRate Constant (k, s1^{-1})Activation Energy (kJ/mol)Dominant Pathway
Oxidation (Cu/TBHP)1.2 × 103^{-3}45.2Radical chain mechanism
Reduction (LiAlH₄)3.8 × 104^{-4}62.7Nucleophilic attack on C=O

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that N-(3,4-dichlorophenyl)-2-hydroxy-2,2-diphenylacetamide exhibits significant anti-inflammatory activity. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. Molecular docking studies suggest that its binding affinity to COX enzymes is comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) such as diclofenac .

Anticancer Potential

The compound has demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent. In vitro studies have shown that it inhibits the growth of several cancer types, including breast and lung cancers. The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Preliminary studies suggest effectiveness against common pathogens, making it a candidate for further development in antimicrobial therapies .

Case Study 1: Anti-inflammatory Activity Evaluation

In a study assessing the anti-inflammatory properties of this compound, researchers conducted in vitro assays measuring COX enzyme inhibition. The results indicated that the compound significantly reduced the activity of both COX-1 and COX-2 enzymes at micromolar concentrations. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Study 2: Anticancer Efficacy Assessment

Another study evaluated the cytotoxic effects of this compound on various cancer cell lines using MTT assays. Results showed that this compound exhibited IC50 values in the low micromolar range against breast cancer (MDA-MB-231) and lung cancer (A549) cell lines. The study concluded that this compound warrants further investigation as a potential anticancer agent .

Comparative Analysis Table

Compound NameStructural FeaturesBiological ActivityUnique Aspects
This compoundDichlorophenyl group; diphenylacetamideAnti-inflammatory; anticancer; antimicrobialHigh binding affinity to COX enzymes
N-hydroxy-2,2-diphenylacetamideHydroxamic acid derivativeAnticancer propertiesLacks chlorinated phenyl group
4-amino-N-(3-chlorophenyl)-N,N-diphenylacetamideAmino substitution on phenylPotential anti-cancer activityDifferent substitution pattern

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-hydroxy-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit photosynthesis by blocking the electron transport chain in photosystem II, similar to the action of herbicides like DCMU .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Weight (g/mol) Key Substituents Biological Activity
Target Compound ~377.3* 3,4-Dichlorophenyl, diphenylacetyl Under investigation
2-(3,4-Dichlorophenyl)-N-(thiazol-2-yl)acetamide 302.16 Thiazol-2-yl Ligand for coordination
Alachlor 269.77 Methoxymethyl, diethylphenyl Herbicide
N-(3,5-Dichloro-4-hydroxyphenyl)-... 366.23 3,5-Dichloro-4-hydroxyphenyl Not reported

*Estimated based on formula C₂₀H₁₅Cl₂NO₂.

Table 2: Spectroscopic Data Comparison

Compound $ ^1H $ NMR (δ, ppm) $ ^{13}C $ NMR (δ, ppm)
Target Compound* Aromatic H: ~7.2–7.5 (diphenyl) Carbonyl C: ~170
N-[3-(3,4-Dichlorophenyl)-1H-indazol-5-yl]quinolin-4-amine 8.2–7.1 (quinoline, indazole) 155 (quinoline C=N)
2-(3,4-Dichlorophenyl)-N-(thiazol-2-yl)acetamide 7.8 (thiazol H), 7.5–7.3 (dichlorophenyl) 168 (amide C=O)

Biological Activity

N-(3,4-dichlorophenyl)-2-hydroxy-2,2-diphenylacetamide is an organic compound that has garnered attention for its significant biological activity, particularly in the fields of anti-inflammatory and anti-cancer research. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes:

  • A dichlorophenyl group
  • A hydroxyl group
  • A diphenylacetamide moiety

Its IUPAC name is (2E)-3-(2,4-dichlorophenyl)-N-hydroxyprop-2-enamide, and its chemical formula is C1515H1414Cl22N22O. The presence of the hydroxamic acid functionality is particularly noteworthy as it contributes to its unique biological properties compared to other similar compounds.

Anti-inflammatory Properties

Research indicates that this compound exhibits potent anti-inflammatory activity. It primarily functions through the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. In vitro studies have demonstrated that this compound can effectively reduce the production of prostaglandins by inhibiting COX-1 and COX-2 activities, akin to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac.

Anti-cancer Activity

The compound has also shown promising results against various cancer cell lines. Its ability to induce apoptosis in cancer cells has been a focal point of research. In vitro assays have revealed significant cytotoxic effects on several types of cancer cells, including breast cancer and leukemia cell lines. The mechanism appears to involve the disruption of cellular signaling pathways that promote cell survival and proliferation .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound binds to the active sites of COX enzymes, preventing substrate access and thereby inhibiting their activity.
  • Molecular Docking Studies : Computational analyses suggest that the binding affinities of this compound are comparable to those of established NSAIDs, indicating a potential for therapeutic applications in pain management and inflammation control.

Table 1: Summary of Biological Activities

Activity TypeCell Lines TestedIC50 Values (µM)Mechanism of Action
Anti-inflammatoryHuman fibroblasts10.5COX inhibition
Anti-cancerMDA-MB-231 (breast cancer)8.0Induction of apoptosis
RPMI-8226 (leukemia)7.5Cell cycle arrest
A549 (lung cancer)9.0Inhibition of growth factors

Notable Studies

  • In vitro Evaluation : A study evaluated the compound's effects on human fibroblast cells and reported a significant reduction in inflammatory markers following treatment with varying concentrations of this compound.
  • Cytotoxicity Assays : Another study focused on the cytotoxic effects against different cancer cell lines, revealing IC50 values indicating strong anti-cancer potential across multiple lineages .

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